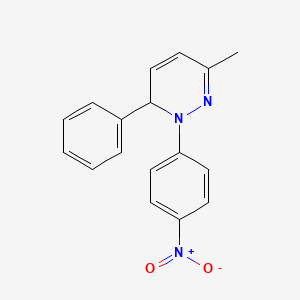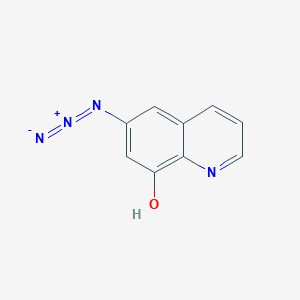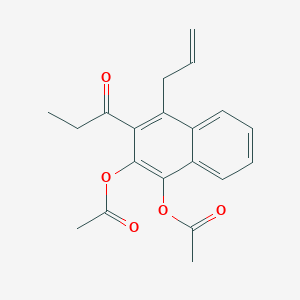![molecular formula C5H9ClN2 B14401334 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-21-2](/img/structure/B14401334.png)
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methyl-1,6-diazabicyclo[310]hexane is a bicyclic compound featuring a unique structure with a chlorine atom and a methyl group attached to a diazabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,5-diazabicyclo[3.1.0]hexane: Similar structure but lacks the chlorine atom.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups instead of one chlorine and one methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Features two diazabicyclohexane rings connected by a single bond.
Uniqueness
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of both a chlorine atom and a methyl group on the diazabicyclohexane ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87689-21-2 |
|---|---|
Molecular Formula |
C5H9ClN2 |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
6-chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9ClN2/c1-5-3-2-4-7(5)8(5)6/h2-4H2,1H3 |
InChI Key |
LJGAFWIXAHFSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1N2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)

![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)

![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)


